molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2449648
CAS No.: 6914-97-2
M. Wt: 255.273
InChI Key: KNOPSCVGIXLTNF-UHFFFAOYSA-N
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Description

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . This method provides a straightforward route to the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization can be used to produce isoquinolines efficiently . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

    Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.

Uniqueness

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group can enhance solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPSCVGIXLTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of example 1(a) and (b) but substituting 3-aminopropanol for the ethanolamine in part (a) one obtains 2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3(2H)-dione, 4-methylbenzenesulfonate ester.
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